1-Chloro-2,4,4-trimethylpentane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4,4-trimethylpentane can be synthesized through the chlorination of 2,4,4-trimethylpentane. This reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled chlorination of 2,4,4-trimethylpentane in a reactor, ensuring optimal reaction conditions such as temperature, pressure, and the presence of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4,4-trimethylpentane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2) where the chlorine atom is replaced by other nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles such as amines and thiols.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include alcohols, amines, and thiols.
Oxidation Products: Oxidation can lead to the formation of corresponding alcohols or ketones.
Scientific Research Applications
1-Chloro-2,4,4-trimethylpentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2,4,4-trimethylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being a good leaving group, facilitates the formation of this intermediate, which then reacts with nucleophiles to form the final product .
Comparison with Similar Compounds
2-Chloro-2,4,4-trimethylpentane: Similar in structure but with the chlorine atom at a different position, leading to different reactivity and applications.
2,2,4-Trimethylpentane (Isooctane): The parent compound without the chlorine atom, used as a reference standard in octane rating.
Uniqueness: 1-Chloro-2,4,4-trimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it valuable in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
1-chloro-2,4,4-trimethylpentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDYZUDUXIHMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512307 | |
Record name | 1-Chloro-2,4,4-trimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2371-08-6 | |
Record name | 1-Chloro-2,4,4-trimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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